2-Azabicyclo[2.2.2]octane
Overview
Description
2-Azabicyclo[2.2.2]octane is a structural motif that is found in various chemical compounds with potential biological activities. It is characterized by a bicyclic structure consisting of a six-membered ring fused to another six-membered ring that contains a nitrogen atom. This structural framework is versatile and can be functionalized to create a wide array of derivatives with different properties and potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of azabicyclo[2.2.2]octane derivatives has been a subject of interest due to their relevance in pharmaceuticals and materials. One approach to synthesizing these compounds involves the aza-Prins cyclization, which allows for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives . Another method includes a modular strategy using sequential Cu/Pd/Ru catalysis to create functionalized aryl-fused azabicyclo[2.2.2]octanes, which can be further diversified through cross-metathesis and nucleophilic substitution . Additionally, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids .
Molecular Structure Analysis
The molecular structure of azabicyclo[2.2.2]octane derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy. For instance, the structure of 1-azabicyclo[4.2.0]octane was determined to have a chair conformation for the six-membered ring, with specific substituent positions that prevent ring and nitrogen inversion . The crystal structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined by X-ray diffraction analysis, revealing a noncentrosymmetric, chiral orthorhombic space group .
Chemical Reactions Analysis
Azabicyclo[2.2.2]octane derivatives can undergo various chemical reactions due to their reactive sites and structural flexibility. For example, the synthesis of 1-azabicyclo-[3.2.1]octanes as dopamine transporter inhibitors involves the introduction of substituents at the 6-position, which significantly affects the biological activity of the compounds . The synthesis of hexaazabicyclo[8.5.5]octane and its complexation with lithium ions demonstrates the ability of these structures to form stable complexes with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[2.2.2]octane derivatives are influenced by their molecular structure. The polymers derived from 1-azabicyclo[4.2.0]octane exhibit a glass transition temperature of 8°C and begin to decompose at 320°C, indicating their thermal stability . The crystalline structure of a 2-azabicyclo[2.2.2]octa-2,5-diene derivative shows that the molecules are linked by hydrogen bonds, forming a two-dimensional network, which could affect the material's properties .
Scientific Research Applications
Field: Drug Discovery
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Application Summary
The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire, but their potential in drug discovery is significant . They have been used in the total synthesis of several target molecules .
Field: Asthma Treatment
“2-Azabicyclo[2.2.2]octane” has been used in the development of an inhaled anti-asthmatic agent .
Application Summary
The α4β1 integrin, expressed on eosinophils and neutrophils, induces inflammation in the lung by facilitating cellular infiltration and activation . A 2-Azabicyclo[2.2.2]octane-based α4β1 integrin antagonist was selected as a lead candidate for anti-asthma therapy by the inhalation route .
Results or Outcomes
Administration of the antagonist blocked the late-phase response of asthma and abolished airway hyper-responsiveness at 24 h following the antigen challenge . Additionally, the recruitment of inflammatory cells into the lungs was inhibited .
Field: Organic Synthesis
“2-Azabicyclo[2.2.2]octane” derivatives are useful as intermediates in the preparation of other active compounds .
Application Summary
These derivatives have been used in the synthesis of a variety of compounds .
Methods of Application
Field: Organic Chemistry
“2-Azabicyclo[2.2.1]heptanes” have been synthesized using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Application Summary
This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Methods of Application
Field: Alkaloid Synthesis
The “8-azabicyclo[3.2.1]octane” scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Application Summary
These alkaloids are particularly interesting from a pharmaceutical point of view .
Safety And Hazards
Future Directions
The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to 2-Azabicyclo[2.2.2]octane, has been identified as having significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire, and research is ongoing to improve the synthetic approaches to access this bicyclic architecture .
properties
IUPAC Name |
2-azabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSZZFAYGWAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182279 | |
Record name | 2-Azabicyclo(2.2.2)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octane | |
CAS RN |
280-38-6 | |
Record name | 2-Azabicyclo[2.2.2]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo(2.2.2)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azabicyclo(2.2.2)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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